3-(Boc-amino)-4-(Cbz-amino)-1-butanol
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Overview
Description
Benzyltert-butyl(4-hydroxybutane-1,2-diyl)dicarbamate is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a 4-hydroxybutane-1,2-diyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyltert-butyl(4-hydroxybutane-1,2-diyl)dicarbamate typically involves the reaction of benzyl chloroformate with tert-butyl(4-hydroxybutane-1,2-diyl)carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of Benzyltert-butyl(4-hydroxybutane-1,2-diyl)dicarbamate may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards .
Types of Reactions:
Oxidation: Benzyltert-butyl(4-hydroxybutane-1,2-diyl)dicarbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions involving this compound may use reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the leaving groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyltert-butyl(4-hydroxybutane-1,2-diyl)dicarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyltert-butyl(4-hydroxybutane-1,2-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating their function. This interaction can result in various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
- Benzyltert-butyl(4-hydroxybutane-1,3-diyl)dicarbamate
- Benzyltert-butyl(4-hydroxybutane-1,4-diyl)dicarbamate
Comparison: Compared to its analogs, Benzyltert-butyl(4-hydroxybutane-1,2-diyl)dicarbamate exhibits unique reactivity and stability due to the specific positioning of functional groups. This uniqueness makes it particularly valuable in certain synthetic applications where other compounds may not perform as effectively .
Properties
Molecular Formula |
C17H26N2O5 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
benzyl N-[4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19-14(9-10-20)11-18-15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,18,21)(H,19,22) |
InChI Key |
TVCPDYJKPSTSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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